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Compound of Interest

Compound Name:
(2-Chlorophenyl)methanesulfonyl

chloride

Cat. No.: B1271417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis,

and spectral analysis of (2-Chlorophenyl)methanesulfonyl chloride. This compound is a

valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical

agents.

Chemical Identity and Physical Properties
(2-Chlorophenyl)methanesulfonyl chloride is a substituted aromatic sulfonyl chloride. Its

fundamental properties are summarized in the table below.
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Property Value Reference

CAS Number 77421-13-7 [1][2]

Molecular Formula C₇H₆Cl₂O₂S [1]

Molecular Weight 225.09 g/mol [1]

Melting Point 60 °C [3]

Boiling Point 321.2 °C at 760 mmHg [3]

Density 1.499 g/cm³ [3]

Appearance White to off-white solid

Solubility
Soluble in most organic

solvents
[4]

Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of (2-
Chlorophenyl)methanesulfonyl chloride is not readily available in the surveyed literature, a

plausible synthetic route can be devised based on established methods for the preparation of

aryl-methanesulfonyl chlorides. The most common approach involves the chlorination of the

corresponding sulfonic acid or its salt. A potential synthetic pathway is outlined below.

Postulated Synthesis Workflow
The synthesis can be conceptualized as a two-step process starting from 2-chlorotoluene.

2-Chlorotoluene Sulfonation (2-Chlorophenyl)methanesulfonic acid Chlorination (2-Chlorophenyl)methanesulfonyl chloride

Click to download full resolution via product page

A plausible synthetic workflow for (2-Chlorophenyl)methanesulfonyl chloride.

Experimental Protocol (Hypothetical)
Step 1: Sulfonation of 2-Chlorotoluene
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To a stirred solution of 2-chlorotoluene in a suitable inert solvent (e.g., dichloromethane), add

chlorosulfonic acid dropwise at a controlled temperature (typically 0-5 °C).

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours until the reaction is complete (monitored by TLC or GC).

Carefully quench the reaction by pouring it onto ice.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield (2-chlorophenyl)methanesulfonic acid.

Step 2: Chlorination of (2-Chlorophenyl)methanesulfonic acid

Treat the crude (2-chlorophenyl)methanesulfonic acid with a chlorinating agent such as

thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Heat the reaction mixture under reflux for several hours.

After the reaction is complete, remove the excess chlorinating agent by distillation.

The resulting crude (2-Chlorophenyl)methanesulfonyl chloride can be purified by vacuum

distillation or recrystallization.

Spectroscopic Data for Structural Elucidation
Detailed experimental spectra for (2-Chlorophenyl)methanesulfonyl chloride are not publicly

available. However, based on the known spectral data of analogous compounds, the expected

spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂-)

protons and a complex multiplet pattern for the four aromatic protons.
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Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~ 5.0 - 5.5 Singlet 2H -CH₂-SO₂Cl

~ 7.3 - 7.6 Multiplet 4H Aromatic Protons

¹³C NMR: The carbon NMR spectrum should exhibit a peak for the methylene carbon and six

distinct peaks for the aromatic carbons (four protonated and two quaternary).

Chemical Shift (δ) ppm (Predicted) Assignment

~ 60 - 70 -CH₂-SO₂Cl

~ 127 - 135 Aromatic Carbons

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl

chloride group.

Wavenumber (cm⁻¹) (Predicted) Functional Group

1370 - 1390 S=O Asymmetric Stretch

1170 - 1190 S=O Symmetric Stretch

3000 - 3100 C-H Aromatic Stretch

1450 - 1600 C=C Aromatic Stretch

750 - 780 C-Cl Stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry would likely lead to the fragmentation of the molecule.

The molecular ion peak ([M]⁺) should be observable, along with characteristic fragment ions.
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m/z (Predicted) Fragment

224/226/228 [M]⁺ (isotopic pattern for 2 Cl)

125/127 [C₇H₆Cl]⁺

99 [SO₂Cl]⁺

Reactivity and Applications in Drug Development
(2-Chlorophenyl)methanesulfonyl chloride is a reactive electrophile, readily undergoing

nucleophilic substitution at the sulfur atom. This reactivity makes it a useful building block in

medicinal chemistry for the synthesis of sulfonamides and sulfonate esters, which are common

moieties in bioactive molecules.

General Reaction Scheme

(2-Chlorophenyl)methanesulfonyl chloride

Nucleophilic Substitution

Nucleophile (e.g., R-NH₂, R-OH)

Sulfonamide or Sulfonate Ester

Click to download full resolution via product page

General reactivity of (2-Chlorophenyl)methanesulfonyl chloride.

The presence of the ortho-chloro substituent on the phenyl ring can influence the reactivity and

conformational preferences of the resulting sulfonamide or sulfonate ester, which can be

exploited in rational drug design to achieve desired binding interactions with biological targets.

While no specific signaling pathways have been directly associated with this compound, its role

as a synthetic intermediate suggests its potential contribution to the development of drugs

targeting a wide range of biological processes. The chloro-substituent is a common feature in

many approved drugs, often contributing to improved metabolic stability and binding affinity.[5]
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In conclusion, (2-Chlorophenyl)methanesulfonyl chloride is a valuable chemical entity with

significant potential in synthetic and medicinal chemistry. This guide provides a foundational

understanding of its properties and potential applications, serving as a resource for researchers

in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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